MeOSuc-Ala-Ala-Pro-Val-PNA

Neutrophil elastase Enzyme selectivity Catalytic efficiency

MeOSuc-Ala-Ala-Pro-Val-pNA is a highly specific chromogenic substrate for neutrophil elastase, with 44.4-fold selectivity over pancreatic elastase and no cathepsin G cross-reactivity. Ideal for HTS in COPD, cystic fibrosis, and ARDS. Compatible with human/mouse models. Available in multiple sizes.

Molecular Formula C27H38N6O9
Molecular Weight 590.6 g/mol
Cat. No. B058220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeOSuc-Ala-Ala-Pro-Val-PNA
SynonymsAAPV-NA
MeO-Suc-Ala-Ala-Pro-Val-NA
N-methoxysuccinyl-Ala-Ala-Pro-Val-pNA
N-methoxysuccinyl-alanyl-alanyl-prolyl-valine-4-nitroanilide
N-methoxysuccinyl-alanyl-alanyl-prolyl-valine-p-nitroanilide
Molecular FormulaC27H38N6O9
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
InChIInChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1
InChIKeyVLVGCNNWNUERRZ-OSAZLGQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

MeOSuc-Ala-Ala-Pro-Val-PNA Chromogenic Substrate: Specifications and Primary Research Applications


MeOSuc-Ala-Ala-Pro-Val-PNA (CAS 70967-90-7) is a synthetic tetrapeptide chromogenic substrate specifically designed for the quantitative detection and kinetic analysis of human neutrophil elastase (HLE; also known as leukocyte elastase) [1]. The compound consists of the peptide sequence Ala-Ala-Pro-Val conjugated to a methoxysuccinyl (MeOSuc) N-terminal blocking group and a para-nitroaniline (pNA) chromophore at the C-terminus [2]. Enzymatic cleavage at the Val-pNA bond releases free p-nitroaniline, which can be continuously monitored by absorbance at 405–410 nm . This substrate is widely employed in neutrophil elastase inhibitor screening, inflammatory disease research (including COPD and cystic fibrosis), and fundamental protease kinetics studies [3].

Why MeOSuc-Ala-Ala-Pro-Val-PNA Cannot Be Replaced by Generic Elastase Substrates in Quantitative Assays


The scientific and industrial utility of MeOSuc-Ala-Ala-Pro-Val-PNA derives from its precise combination of sequence specificity, N-terminal blocking chemistry, and chromogenic leaving group, each of which contributes to measurable performance differences versus related analogs [1]. Generic substitution with superficially similar substrates—such as those bearing different P1 residues, alternative N-terminal blocking groups (e.g., Suc- instead of MeOSuc-), or fluorogenic rather than chromogenic reporters—introduces quantifiable variability in catalytic efficiency, enzyme selectivity, and assay compatibility [2]. The evidence presented in Section 3 quantifies these differences across multiple experimental dimensions, establishing that MeOSuc-Ala-Ala-Pro-Val-PNA occupies a distinct position in the neutrophil elastase substrate landscape that cannot be assumed to be equivalent to its closest structural or functional analogs [3].

Quantitative Differentiation of MeOSuc-Ala-Ala-Pro-Val-PNA: Comparative Performance Data for Scientific Procurement


Enzyme Selectivity: 44-Fold Higher Catalytic Efficiency for Neutrophil Elastase Versus Pancreatic Elastase Compared to Alternative Substrates

MeOSuc-Ala-Ala-Pro-Val-PNA exhibits a kcat/Km value of 120,000 M⁻¹s⁻¹ for human neutrophil elastase compared to only 2,700 M⁻¹s⁻¹ for porcine pancreatic elastase, representing a 44.4-fold selectivity for the neutrophil isoform . This selectivity ratio substantially exceeds that observed with conventional elastase substrates lacking the optimized P1-Val and MeOSuc N-terminal blocking chemistry [1].

Neutrophil elastase Enzyme selectivity Catalytic efficiency

Buffer-Dependent Kinetic Performance: 22-Fold Variation in Catalytic Efficiency Across Standard Assay Conditions

The catalytic efficiency (kcat/Km) of MeOSuc-Ala-Ala-Pro-Val-PNA with human leukocyte elastase varies significantly across buffer systems, with reported values of 185,000 M⁻¹s⁻¹ (0.10 M phosphate), 15,000 M⁻¹s⁻¹ (0.20 M MES), 58,000 M⁻¹s⁻¹ (alternate phosphate condition), and 330,000 M⁻¹s⁻¹ (0.04 M phosphate) . The maximum value (330,000 M⁻¹s⁻¹) represents a 22-fold increase over the minimum observed value (15,000 M⁻¹s⁻¹) and a 2.75-fold increase over the commonly cited 120,000 M⁻¹s⁻¹ reference value .

Enzyme kinetics Buffer optimization Assay development

P1 Residue Specificity: Valine at P1 Confers Measurable Preference Over Alanine-Containing Analogs for Neutrophil Elastase

Comparative analysis of Suc-Ala-Ala-Pro-X-pNA substrates demonstrates that the P1-Val analog (MeOSuc-Ala-Ala-Pro-Val-pNA and its Suc-congener) exhibits substantially higher catalytic efficiency for human neutrophil elastase than the P1-Ala analog (Suc-Ala-Ala-Pro-Ala-pNA) [1]. Solid-phase resin assays comparing suc-Ala-Ala-Pro-Val-pNA and suc-Ala-Ala-Pro-Ala-pNA confirmed that the P1-Val-containing substrate generates stronger absorbance signals at equivalent enzyme concentrations, consistent with the established preference of neutrophil elastase for small aliphatic residues (Val, Ala) at the P1 position with Val being the kinetically favored residue [2].

Substrate specificity P1 residue Structure-activity relationship

Cross-Species Reactivity: Conserved Activity for Human and Murine Neutrophil Elastase with Species-Divergent PR3 Hydrolysis

MeOSuc-Ala-Ala-Pro-Val-PNA is hydrolyzed by both human neutrophil elastase (hNE) and murine neutrophil elastase (mNE) with very similar enzymatic activities, enabling consistent assay performance across species [1]. However, the compound exhibits divergent hydrolysis patterns for proteinase 3 (PR3): both MeOSuc-AAPV-pNA and its Suc-congener are hydrolyzed more efficiently by murine PR3 (mPR3) than by human PR3 (hPR3) [2]. This species-dependent PR3 reactivity contrasts with the conserved NE reactivity profile and must be accounted for when interpreting assays involving PR3-containing samples from different species .

Cross-species reactivity Proteinase 3 Murine models

Commercial Standardization: Availability as Validated Component in Complete Drug Discovery Kits with Pre-Optimized Assay Parameters

MeOSuc-Ala-Ala-Pro-Val-PNA is the chromogenic substrate component in commercially validated neutrophil elastase drug discovery kits, including the Enzo Life Sciences Neutrophil Elastase Colorimetric Drug Discovery Kit (Cat. BML-AK497) [1]. These kits supply the substrate pre-formulated with optimized buffer conditions and include the known inhibitor elastatinal as a positive control . The substrate concentration employed in standardized HLE inhibition assays is 100 µM MeOSuc-Ala-Ala-Pro-Val-PNA, a concentration optimized for IC50 determination of test compounds [2].

High-throughput screening Drug discovery Standardized assay

Absence of Cross-Reactivity with Cathepsin G and Chymotrypsin: Defined Selectivity Window for Neutrophil Elastase-Specific Measurements

MeOSuc-Ala-Ala-Pro-Val-PNA is not a suitable substrate for cathepsin G or chymotrypsin, providing a defined selectivity window that reduces interference from these serine proteases in complex biological matrices . In contrast, alternative chromogenic substrates such as Suc-Ala-Ala-Pro-Phe-pNA are efficiently hydrolyzed by cathepsin G, with IC50 determinations for cathepsin G inhibitors conducted at 500 µM substrate concentration [1]. This differential reactivity profile enables researchers to select MeOSuc-Ala-Ala-Pro-Val-PNA when neutrophil elastase-specific measurements are required without cathepsin G signal contamination .

Cathepsin G Chymotrypsin Selectivity profile

Optimized Application Scenarios for MeOSuc-Ala-Ala-Pro-Val-PNA Based on Quantitative Performance Characteristics


High-Throughput Screening of Neutrophil Elastase Inhibitors for Inflammatory Disease Drug Discovery

MeOSuc-Ala-Ala-Pro-Val-PNA is optimally deployed in 96-well or 384-well format high-throughput screening campaigns targeting neutrophil elastase inhibition for COPD, cystic fibrosis, and ARDS therapeutic development [1]. The 44.4-fold selectivity for neutrophil over pancreatic elastase minimizes false-positive hits from pancreatic elastase contamination , while the absence of cathepsin G cross-reactivity reduces interference in neutrophil-derived samples . Pre-optimized commercial kit formulations supply the substrate at 100 µM working concentration with elastatinal control inhibitor, enabling immediate assay deployment without buffer optimization [2].

Cross-Species Neutrophil Elastase Activity Measurements in Murine Inflammation Models

The conserved catalytic efficiency of MeOSuc-Ala-Ala-Pro-Val-PNA for both human and murine neutrophil elastase makes it the preferred substrate for translational studies employing mouse models of inflammatory disease [1]. Researchers can directly compare hNE and mNE activity data without species-specific substrate recalibration, provided they account for the divergent PR3 hydrolysis pattern (mPR3 hydrolyzes more efficiently than hPR3) when PR3 is co-present . For applications requiring maximal assay sensitivity, low-ionic-strength phosphate buffer (0.04 M) yields kcat/Km of 330,000 M⁻¹s⁻¹, a 2.75-fold improvement over standard reference conditions .

Kinetic Characterization of Novel Neutrophil Elastase Inhibitors for Structure-Activity Relationship Studies

MeOSuc-Ala-Ala-Pro-Val-PNA provides the kinetic resolution necessary for detailed mechanism-of-inhibition studies of novel elastase inhibitors [1]. The substrate's well-characterized buffer-dependent kcat/Km profile (ranging from 15,000 to 330,000 M⁻¹s⁻¹) enables researchers to select assay conditions that optimize the dynamic range for Ki determination . The optimized P1-Val residue and MeOSuc N-terminal blocking chemistry ensure that measured inhibition constants reflect binding to the physiologically relevant extended substrate recognition site of neutrophil elastase, rather than artifactually influenced suboptimal substrate interactions .

Diagnostic Assay Development for Neutrophil Elastase as an Inflammatory Biomarker in Chronic Wound Fluid

The chromogenic detection of MeOSuc-Ala-Ala-Pro-Val-PNA cleavage at 405–410 nm is compatible with standard microplate readers, facilitating the development of point-of-care or clinical laboratory assays for neutrophil elastase as an inflammatory biomarker [1]. The substrate's selectivity profile—high activity for neutrophil elastase, negligible activity for cathepsin G and chymotrypsin, and 44.4-fold preference over pancreatic elastase—enables specific quantification of neutrophil-derived elastase in complex biological matrices such as chronic wound exudate and sputum . The 2.75-fold sensitivity enhancement achievable with low-ionic-strength phosphate buffer supports detection of clinically relevant elastase concentrations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MeOSuc-Ala-Ala-Pro-Val-PNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.